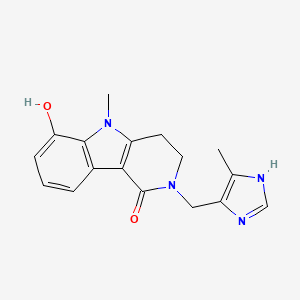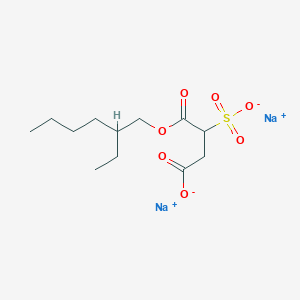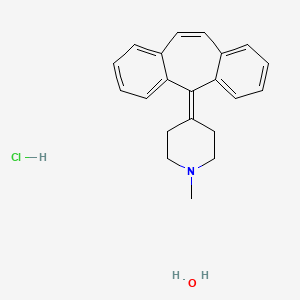
来舒尿(Lesinurad)
概述
科学研究应用
罗沙迪玛特在科学研究中有多种应用,包括:
化学: 用作酯化和取代反应研究中的模型化合物。
生物学: 研究其对皮肤细胞中紫外线诱导的 DNA 损伤的潜在保护作用。
医学: 探索其在防晒剂配方中预防皮肤癌和其他与紫外线相关的皮肤病的潜在用途。
工业: 用于配制各种化妆品,包括防晒霜和护肤乳.
作用机制
罗沙迪玛特通过吸收紫外线并阻止其穿透皮肤来发挥作用。该化合物含有芳香环和羟基,可以吸收紫外光并将能量以热量的形式散发出去,从而保护皮肤免受损伤。 分子靶标包括皮肤细胞中的 DNA,它受到紫外线诱导的突变和损伤的保护 .
类似化合物:
辛酸甲氧基肉桂酸酯: 防晒霜中使用的另一种紫外线吸收剂。
二苯甲酮-3: 化妆品中常见的紫外线过滤器。
阿伏苯宗: 以其广谱紫外线防护而闻名。
比较: 罗沙迪玛特在其双羟基中独树一帜,与其他类似化合物相比,这增强了其紫外线吸收能力。 此外,其酯结构提供了更好的皮肤相容性和降低的刺激潜力,使其成为化妆品配方中的首选 .
生化分析
Biochemical Properties
Lesinurad plays a crucial role in biochemical reactions by inhibiting the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is responsible for the reabsorption of uric acid from the renal tubules, while OAT4 is associated with diuretic-induced hyperuricemia. By inhibiting these transporters, Lesinurad increases the excretion of uric acid, thereby lowering serum uric acid levels .
Cellular Effects
Lesinurad affects various types of cells and cellular processes, particularly in the kidneys. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Lesinurad’s inhibition of URAT1 and OAT4 leads to increased uric acid excretion, which can reduce the risk of gout flares and improve renal function . Additionally, it has been shown to decrease the expression of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha in hyperuricemic conditions .
Molecular Mechanism
At the molecular level, Lesinurad exerts its effects by binding to and inhibiting URAT1 and OAT4. This inhibition prevents the reabsorption of uric acid in the renal tubules, leading to increased uric acid excretion. Lesinurad also affects the expression of genes involved in uric acid transport and metabolism, further contributing to its hypouricemic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lesinurad have been observed to change over time. Studies have shown that Lesinurad remains stable and effective in reducing serum uric acid levels over extended periods. Long-term use may lead to potential nephrotoxicity, necessitating careful monitoring of renal function .
Dosage Effects in Animal Models
In animal models, the effects of Lesinurad vary with different dosages. Lower doses effectively reduce serum uric acid levels without significant adverse effects. Higher doses can lead to toxic effects, including nephrotoxicity and alterations in renal function. It is crucial to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
Lesinurad is involved in metabolic pathways related to uric acid transport and excretion. It interacts with enzymes such as xanthine oxidase, which is responsible for the production of uric acid. By inhibiting URAT1 and OAT4, Lesinurad enhances the excretion of uric acid, thereby reducing its serum levels .
Transport and Distribution
Lesinurad is transported and distributed within cells and tissues primarily through its interaction with URAT1 and OAT4. These transporters facilitate the movement of Lesinurad into renal cells, where it exerts its inhibitory effects. The distribution of Lesinurad within the kidneys is crucial for its therapeutic action .
Subcellular Localization
Lesinurad’s subcellular localization is primarily within the renal tubules, where it interacts with URAT1 and OAT4. This localization is essential for its function in inhibiting uric acid reabsorption. Post-translational modifications and targeting signals may direct Lesinurad to specific compartments within renal cells, enhancing its efficacy .
准备方法
合成路线及反应条件: 罗沙迪玛特可以通过 4-[双 (2-羟丙基) 氨基] 苯甲酸与乙醇的酯化反应合成。反应通常涉及使用硫酸等催化剂来促进酯化过程。 反应在回流条件下进行,以确保酸完全转化为酯 .
工业生产方法: 在工业环境中,罗沙迪玛特的生产涉及类似的酯化过程,但规模更大。将原料混合在大型反应器中,反应在受控的温度和压力条件下进行,以优化产率和纯度。 然后通过蒸馏和结晶技术对产品进行纯化,以获得最终化合物 .
化学反应分析
反应类型: 罗沙迪玛特会发生多种类型的化学反应,包括:
氧化: 罗沙迪玛特可以被氧化形成各种氧化产物,具体取决于所使用的条件和试剂。
还原: 还原反应可以将罗沙迪玛特转化为相应的胺衍生物。
取代: 罗沙迪玛特可以发生亲核取代反应,其中乙酯基团被其他亲核试剂取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化锂铝或硼氢化钠之类的还原剂。
取代: 亲核试剂如氢氧根离子或胺可用于取代反应。
主要形成的产物:
氧化: 各种羧酸和酮。
还原: 胺衍生物。
取代: 羟基化或胺化产物.
相似化合物的比较
Octyl methoxycinnamate: Another UV-absorbing compound used in sunscreens.
Benzophenone-3: A common UV filter in cosmetic products.
Avobenzone: Known for its broad-spectrum UV protection.
Comparison: Roxadimate is unique in its dual hydroxyl groups, which enhance its UV-absorbing capabilities compared to other similar compounds. Additionally, its ester structure provides better skin compatibility and reduced irritation potential, making it a preferred choice in cosmetic formulations .
属性
IUPAC Name |
2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQFOYHRJSUHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026091 | |
| Record name | Lesinurad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Lesinurad inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid. | |
| Record name | Lesinurad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11560 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
878672-00-5, 1890222-25-9, 1890222-26-0 | |
| Record name | Lesinurad | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878672-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lesinurad [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878672005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lesinurad, (4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lesinurad, (4S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lesinurad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11560 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lesinurad | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LESINURAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ERP08I3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LESINURAD, (4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59CAT99RS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LESINURAD, (4S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73WY698HZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)








![1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B601790.png)
